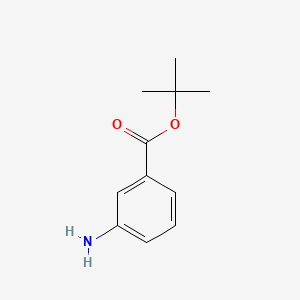

tert-Butyl 3-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIRNXMYJLWFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049373 | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92146-82-2 | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092146822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL-3-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVE73CZ65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to tert-Butyl 3-aminobenzoate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS No. 92146-82-2) has emerged as a cornerstone building block, valued for its unique structural and chemical attributes.[1] Its architecture, featuring an aromatic ring substituted with a primary amine and a tert-butyl ester at the meta position, offers a powerful combination of reactivity and controlled functionality.

The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation, alkylation, and arylation reactions. Concurrently, the carboxylic acid is masked as a tert-butyl ester. This ester is not merely a placeholder; it is a deliberate choice of protecting group. The steric bulk of the tert-butyl group imparts significant stability against a variety of reaction conditions, especially nucleophilic attack and basic hydrolysis, where simpler esters like methyl or ethyl esters would readily cleave. However, it can be selectively removed under specific acidic conditions, providing an essential element of orthogonality in complex, multi-step syntheses. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for professionals in research and drug development.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. These data points are not merely for identification but are critical for designing purification strategies, monitoring reaction progress, and confirming the structure of derived products.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. The melting point is a key indicator of purity, while predicted values for boiling point and density offer guidance for handling and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 92146-82-2 | [1][2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | White to light beige powder or crystals | [2] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 309.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [4] |

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a senior scientist, interpreting these spectra goes beyond simple peak matching; it's about understanding how the electronic and steric environment of each atom gives rise to the observed signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is arguably the most informative tool for this molecule.

-

tert-Butyl Group (~1.5 ppm): A highly characteristic, sharp singlet integrating to 9 protons will be observed in the upfield region. The magnetic equivalence of all nine protons due to rapid rotation around the C-C bonds, coupled with the absence of adjacent protons, results in this distinct singlet. Its integration is a key marker for successful esterification.

-

Amine Protons (~3.7 ppm): The two protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

-

Aromatic Protons (6.7-7.2 ppm): The four protons on the benzene ring will present a more complex multiplet pattern characteristic of a 1,3-disubstituted ring system. Their specific shifts and coupling constants are diagnostic of the meta-substitution pattern.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for the rapid confirmation of key functional groups.

-

N-H Stretch (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption band indicating the presence of the ester carbonyl group. The exact position can confirm conjugation with the aromatic ring.

-

C-O Stretch (~1150-1300 cm⁻¹): A strong band associated with the C-O single bond stretch of the ester functionality.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and crucial fragmentation data.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 193.24.

-

Key Fragment: A very prominent peak is expected at m/z = 137, corresponding to the loss of the tert-butyl group ([M-56]⁺) via cleavage of the ester C-O bond, resulting in the stable 3-aminobenzoyl cation. This fragmentation is a hallmark of tert-butyl esters.

-

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of overcoming steric hindrance to achieve a desired transformation. Standard Fischer esterification using tert-butanol and an acid catalyst is generally inefficient due to the bulkiness of the alcohol. Therefore, a more robust, multi-step approach involving activation of the carboxylic acid is the preferred laboratory method.

Synthetic Workflow Overview

The most reliable synthesis proceeds via a two-step sequence: conversion of the starting material, 3-Aminobenzoic acid, to its more reactive acid chloride derivative, followed by nucleophilic acyl substitution with tert-butanol. This workflow ensures high conversion and simplifies purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system where the successful outcome of each step is confirmed before proceeding. Causality: The conversion of the carboxylic acid to an acid chloride is the critical activation step. Thionyl chloride is an ideal reagent because its byproducts, SO₂(g) and HCl(g), are gaseous and can be easily removed, driving the equilibrium towards the product.

Materials:

-

3-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

tert-Butanol

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation (Activation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminobenzoic acid (1.0 eq).

-

Suspend the solid in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Cool the suspension in an ice bath (0 °C).

-

Causality: Cooling is essential to moderate the exothermic reaction with thionyl chloride.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a chemical fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then gently reflux for 1-2 hours until the solution becomes clear, indicating the formation of the acid chloride. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

-

Esterification (Coupling):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of tert-butanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the tert-butanol/triethylamine solution dropwise to the cold acid chloride solution.

-

Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl formed during the esterification. This prevents protonation of the amine on the starting material and drives the reaction to completion. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the acid chloride.

-

-

Workup and Purification (Isolation):

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.

-

Causality: The bicarbonate wash is a critical self-validating step. The absence of gas evolution indicates that all acidic components have been neutralized.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by either:

-

Recrystallization: Using a solvent system like ethyl acetate/hexanes.

-

Flash Column Chromatography: Using a silica gel stationary phase and an eluent gradient of ethyl acetate in hexanes. This is the preferred method for achieving high purity.

-

-

Section 3: Applications in Drug Discovery and Chemical Synthesis

The utility of this compound stems from its ability to act as a versatile scaffold. The amine and the protected carboxylate can be functionalized sequentially, allowing for the construction of complex molecular architectures.

Role as a Protected Amino Acid Building Block

In peptide synthesis and medicinal chemistry, this molecule serves as a non-natural amino acid derivative.[2] The free amine can participate in standard peptide coupling reactions (e.g., with EDC/HOBt or HATU) to form an amide bond. The tert-butyl ester remains intact during this process and can be deprotected at a later stage using strong acids like trifluoroacetic acid (TFA), unmasking the carboxylic acid for further modification. This orthogonality is crucial for synthesizing complex peptidomimetics and other targeted molecules.

Scaffold for Bioactive Molecules

The aminobenzoate core is a privileged structure found in numerous pharmaceuticals.[5] this compound provides a convenient entry point for synthesizing libraries of compounds for screening. The tert-butyl group itself is not just a protecting group; its lipophilicity and steric bulk can be exploited to modulate a compound's pharmacokinetic properties. It can enhance binding affinity by occupying hydrophobic pockets in target enzymes or receptors and can also act as a metabolic shield, preventing enzymatic degradation at nearby sites, which can improve a drug's half-life.[6][7]

Caption: Logical relationships in the application of this compound.

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Hazard Identification

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Codes | H315, H319, H335 | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8][9] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Recommended Practices

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid inhalation of dust and prevent contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2][11] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2][11]

References

-

tert-Butyl-3-aminobenzoate | C11H15NO2. PubChem, National Institutes of Health. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

-

Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem.com. [Link]

-

Benzoic acid, 4-amino-, 1,1-dimethylethyl ester. PubChem, National Institutes of Health. [Link]

-

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central, National Institutes of Health. [Link]

-

tert-butyl 3-(benzylamino)benzoate. ChemSynthesis. [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

This compound (C11H15NO2). PubChemLite. [Link]

-

This compound. Crysdot LLC. [Link]

-

This compound. CHEMICAL POINT. [Link]

-

3-Aminobenzoic acid. Wikipedia. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Supporting Information for Selective Mono-N-Boc Protection of Symmetric Diamines. MDPI. [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST, Japan. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

Metabolically Stable tert-Butyl Replacement. PubMed Central, National Institutes of Health. [Link]

-

3-AMINOBENZOIC ACID | 99-05-8. Loba Chemie. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 92146-82-2 [amp.chemicalbook.com]

- 3. tert-Butyl-3-aminobenzoate | C11H15NO2 | CID 2737408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. 92146-82-2|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to tert-Butyl 3-aminobenzoate: A Strategic Building Block for Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, tert-butyl 3-aminobenzoate (CAS No. 92146-82-2) has emerged as a particularly valuable and versatile intermediate. Its unique structural arrangement—a nucleophilic aniline and a sterically encumbered ester in a meta-relationship—provides a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, application, and handling. It is designed for the practicing researcher and drug development professional, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Core Molecular Profile and Strategic Value

This compound is a bifunctional aromatic compound whose utility is derived from the orthogonal reactivity of its two key functional groups.

-

The Amino Group: As a primary aromatic amine, it serves as a potent nucleophile and a key anchor point for a variety of coupling reactions. It is a common precursor for the formation of amides, sulfonamides, ureas, and for participating in carbon-nitrogen bond-forming reactions like the Buchwald-Hartwig amination.[1]

-

The tert-Butyl Ester: This group serves as an effective protecting group for the carboxylic acid. Its significant steric bulk renders it stable to a wide range of nucleophilic and basic conditions (e.g., saponification with aqueous base), which might otherwise cleave simpler esters like methyl or ethyl esters. Crucially, it can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid for further modification.[1]

-

The Meta-Substitution Pattern: The 1,3-substitution pattern provides a distinct "kinked" geometry, which is often crucial for orienting pharmacophores into the specific binding pockets of biological targets like enzymes and receptors. This contrasts with the more linear geometry of its para-isomer.[2]

This combination of features makes it a preferred building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]

Table 1: Physicochemical and Safety Profile

| Property | Value | Source(s) |

| CAS Number | 92146-82-2 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [5] |

| Molecular Weight | 193.24 g/mol | [4][5] |

| Appearance | White to light beige powder or crystals | [4] |

| Melting Point | 76-78 °C | [4] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); insoluble in water. | N/A |

| Signal Word | Warning | |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

Synthesis and Purification: A Validated Laboratory Protocol

The direct Fischer esterification of 3-aminobenzoic acid with tert-butanol is notoriously inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under harsh acidic conditions. A more reliable and widely adopted strategy involves the activation of the carboxylic acid under mild conditions.

Causality of Method Selection

The chosen method utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This approach is superior for several reasons:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.

-

High Efficiency: It avoids the unfavorable equilibrium of direct esterification. The reaction mechanism involves the formation of a mixed anhydride intermediate which is highly reactive towards the tert-butanol generated in situ or added as a solvent.

-

Simple Workup: The byproducts (carbon dioxide and tert-butanol) are volatile, and any unreacted starting material or catalyst can be easily removed with a simple acid-base extraction.

Step-by-Step Experimental Workflow

Objective: To synthesize and purify this compound from 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane. Add DMAP (0.1 eq) followed by the slow, portion-wise addition of Boc₂O (1.2 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed (typically 4-12 hours). Effervescence (CO₂ evolution) will be observed.

-

Quenching and Extraction (Self-Validating Workup):

-

Dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove any unreacted acid), and brine. The successful removal of the acidic starting material in the bicarbonate wash serves as a key validation checkpoint.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the product as a white to off-white solid.

Caption: A validated workflow for the synthesis and purification of this compound.

Core Applications in Medicinal Chemistry

The true power of this compound is realized in its application as a strategic intermediate. Its structure is frequently found at the core of small molecule kinase inhibitors.

Case Study: A Scaffold for Kinase Inhibitors

Kinase inhibitors often require a central scaffold that can present vectors into different regions of the ATP binding site. The 3-aminobenzoate core is ideal for this purpose.[1][6]

Logical Relationship in Kinase Inhibitor Synthesis:

Caption: Logical flow demonstrating the strategic use of functional handles on the core scaffold.

In a typical synthetic campaign, the amino group is first functionalized, for example, via an amide coupling to a heterocyclic fragment designed to interact with the kinase hinge region. The resulting intermediate can then undergo deprotection of the tert-butyl ester using TFA. This newly revealed carboxylic acid provides a second handle for further elaboration, such as coupling with an amine to introduce a solubilizing group or a moiety that targets a solvent-exposed region of the enzyme. This sequential and controlled functionalization is a hallmark of efficient drug development.

Safety and Handling

Proper handling is essential to ensure user safety and maintain the compound's integrity.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of the powder.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong acids.[10]

-

In case of Exposure:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that enables complex molecular design. Its combination of a sterically protected ester and a versatile amino group on a meta-substituted aromatic ring provides a robust platform for the synthesis of pharmacologically relevant molecules, most notably kinase inhibitors. By understanding the principles behind its synthesis and the logic of its application, researchers can fully exploit its potential to accelerate the discovery and development of next-generation therapeutics.

References

-

Title: tert-Butyl-3-aminobenzoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: Molecules (MDPI) URL: [Link]

-

Title: Aminobenzoates as building blocks for natural product assembly lines Source: Natural Product Reports URL: [Link]

-

Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-氨基苯甲酸叔丁酯 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 92146-82-2 | SDA14682 [biosynth.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 92146-82-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to tert-Butyl 3-aminobenzoate: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl 3-aminobenzoate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a valuable scaffold and intermediate. Its structure, featuring a nucleophilic aniline moiety and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, offering field-proven insights for researchers and drug development professionals. The strategic placement of the amino group at the meta position of the benzoic acid ester provides a distinct chemical vector for molecular elaboration, making it a key component in the synthesis of diverse bioactive molecules, including kinase inhibitors.[1][2][3]

Physicochemical Properties and Molecular Identity

A thorough understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. This compound is a white to light beige crystalline powder, and its key identifiers and properties are summarized in the table below. The molecular weight of 193.24 g/mol and the presence of both a hydrogen bond donor (the amine) and acceptor (the ester carbonyl) influence its solubility and crystalline nature.[4]

| Property | Value | Source(s) |

| Molecular Weight | 193.24 g/mol | [4] |

| Chemical Formula | C₁₁H₁₅NO₂ | |

| CAS Number | 92146-82-2 | [4] |

| Melting Point | 76-78 °C | [4] |

| Appearance | White to light beige powder or crystals | [4] |

| SMILES | CC(C)(C)OC(=O)c1cccc(N)c1 | |

| InChI Key | YGIRNXMYJLWFLH-UHFFFAOYSA-N |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the esterification of 3-aminobenzoic acid. A common and effective method involves the reaction of 3-aminobenzoic acid with an excess of a tert-butylating agent under acidic conditions. While various methods exist for the preparation of tert-butyl esters, a reliable approach involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with tert-butanol.[5][6] This method is advantageous as it proceeds under relatively mild conditions and the byproducts are readily removed.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar aminobenzoate esters.[5]

Materials:

-

3-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

10% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid in an excess of thionyl chloride. Heat the mixture to a gentle reflux. The reaction progress can be monitored by the dissolution of the solid starting material.

-

Removal of Excess Thionyl Chloride: Once the reaction is complete (typically when a clear solution is formed), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be azeotroped with an anhydrous solvent like dichloromethane.

-

Esterification: Dissolve the resulting crude 3-aminobenzoyl chloride in anhydrous dichloromethane and cool the solution in an ice bath. To this stirred solution, add a solution of tert-butanol in dichloromethane dropwise. The formation of a precipitate (the hydrochloride salt of the product) may be observed.

-

Work-up: After the addition is complete, allow the reaction to stir for a designated period. The solvent is then removed under reduced pressure. The resulting solid is suspended in ethyl acetate and filtered. The collected solid is then neutralized by suspending it in a 10% aqueous sodium bicarbonate solution.

-

Extraction and Purification: The free base is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Final Purification: The product can be further purified by recrystallization or column chromatography to achieve high purity.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block is primarily due to the orthogonal reactivity of its two functional groups. The amino group serves as a versatile handle for amide bond formation, alkylations, and other nucleophilic transformations, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This compound is particularly valuable in the construction of libraries of compounds for high-throughput screening and in the synthesis of targeted therapeutics.[3]

Role as a Scaffold in Kinase Inhibitor Synthesis

A significant application of aminobenzoate derivatives is in the development of protein kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[1][7] The aminobenzoate core can serve as a central scaffold to which various pharmacophoric groups are attached. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the ester can be hydrolyzed at a later stage to reveal a carboxylic acid for further modification or to act as a key binding element. The meta-substitution pattern of this compound allows for the precise spatial orientation of substituents to optimize binding affinity and selectivity for the target kinase.[2]

Caption: General scheme for the use of this compound in kinase inhibitor synthesis.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring its suitability for subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.[8][9][10] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

Illustrative HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A typical gradient would run from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.[11][12]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.[12] The aromatic protons will appear as a complex multiplet in the range of 6.8-7.8 ppm. The protons of the amino group will present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display distinct signals for all 11 carbon atoms. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, while the methyl carbons will appear at approximately 28 ppm.[11] The aromatic carbons will have signals in the 115-150 ppm region, and the carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ due to the ester carbonyl group.

-

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region associated with the C-O bond of the ester.

-

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Hazard Codes: Xi (Irritant)[4]

-

Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[4]

-

Safety Statements: 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[4]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a valuable combination of reactivity and stability. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry and drug discovery, is well-established. This guide has provided a comprehensive overview of its synthesis, properties, applications, and analytical characterization, intended to serve as a valuable resource for researchers and scientists. A thorough understanding and application of the principles outlined herein will facilitate the effective use of this versatile compound in advancing chemical synthesis and the development of novel therapeutics.

References

-

PrepChem. Synthesis of (a) t-butyl 4-aminobenzoate. Available at: [Link]

- Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity Tert-Butyl 4-Aminobenzoate (CAS 18144-47-3): Pharmaceutical Intermediate Manufacturer & Supplier. Available at: [Link]

-

Supporting Information for "Glycerol as a biodegradable and reusable solvent for the efficient synthesis of N-Boc derivatives of amines". Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. Process for preparing aminobenzoate esters.

- Analytical Methods. (2014).

- Rauh, D., Sos, M. L., Koka, S., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. International Journal of Molecular Sciences, 21(23), 9269.

- Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. Available at: [Link]

-

PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Wiley Online Library. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Available at: [Link]

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

Sources

- 1. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. acdlabs.com [acdlabs.com]

A Technical Guide to the Structural Elucidaion of tert-Butyl 3-aminobenzoate

This guide provides an in-depth technical analysis of the methodologies and data interpretation required for the complete structural elucidation of tert-butyl 3-aminobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the molecular structure of this compound.

Introduction

This compound (C₁₁H₁₅NO₂) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules.[1][2][3][4] Its structure, comprising a meta-substituted benzene ring with an amino group and a tert-butyl ester, presents a clear and instructive case for the application of modern spectroscopic techniques. Accurate structural confirmation is a critical aspect of chemical synthesis and drug development, ensuring the identity and purity of the target molecule. This guide will walk through the logical workflow of acquiring and interpreting the key analytical data that collectively provide an irrefutable structural proof.

Molecular Structure and Key Features

The structural integrity of this compound hinges on the correct connectivity and arrangement of its constituent parts: the tert-butyl group, the ester linkage, and the meta-substituted aminobenzoyl moiety. The elucidation process, therefore, focuses on identifying spectroscopic signals that correspond to each of these features and their relative positions.

Caption: Chemical structure of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence, and ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as diagnostic markers.

Protocol:

-

Sample Preparation: For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling method, requiring minimal sample preparation. A small amount of the crystalline powder is placed directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the structure of different parts of the molecule.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer coupled with a GC system is commonly used.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

Acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Interpretation and Structural Verification

The synergistic interpretation of the data from these three techniques provides a comprehensive and self-validating confirmation of the structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Multiplet | 4H | Aromatic Protons | The four protons on the benzene ring will appear in the typical aromatic region. The meta-substitution pattern will lead to a complex multiplet. |

| ~3.8 | Broad Singlet | 2H | -NH₂ Protons | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

| 1.57 | Singlet | 9H | -C(CH₃)₃ Protons | The nine equivalent protons of the tert-butyl group will give a sharp singlet due to the absence of adjacent protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | The carbonyl carbon of the ester group appears in the characteristic downfield region. |

| ~147 | C-NH₂ | The aromatic carbon directly attached to the electron-donating amino group is shifted downfield. |

| ~131 | Quaternary Aromatic C | The aromatic carbon attached to the ester group. |

| ~129 | Aromatic C-H | Aromatic carbon signals. |

| ~120 | Aromatic C-H | Aromatic carbon signals. |

| ~118 | Aromatic C-H | Aromatic carbon signals. |

| ~116 | Aromatic C-H | Aromatic carbon signals. |

| ~81 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

FT-IR Spectral Analysis

The FT-IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of peaks for the symmetric and asymmetric stretching of the N-H bonds. |

| ~3030 | C-H Stretch | Aromatic C-H | Typical for C-H bonds on a benzene ring. |

| ~2980 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the tert-butyl group. |

| ~1700 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | C-O Stretch | Ester | Stretching vibration of the C-O single bond in the ester group. |

Mass Spectrometry Analysis

The mass spectrum will provide the molecular weight and key fragmentation patterns.

| m/z | Fragment Ion | Rationale |

| 193 | [M]⁺ | The molecular ion peak, confirming the molecular weight of 193 g/mol . |

| 137 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group via a McLafferty-type rearrangement, forming the 3-aminobenzoic acid radical cation. |

| 120 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |

| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is a very stable carbocation and often a prominent peak for compounds containing a tert-butyl group. |

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from sample preparation to the final structural confirmation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-consistent dataset that unambiguously confirms its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of each atom, the FT-IR spectrum confirms the presence of the key amine and ester functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure. This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity and purity of compounds critical to research and development.

References

-

PubChem. This compound. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 3-amino-, 1,1-dimethylethyl ester. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChemLite. This compound. [Link]

-

Alchem.Pharmtech. This compound. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 3-aminobenzoate

This guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental best practices.

Introduction

This compound (CAS No. 92146-82-2) is a bifunctional molecule incorporating a protected carboxylic acid (tert-butyl ester) and a primary aromatic amine.[1][2] This structural arrangement makes it a valuable building block in the synthesis of a wide array of complex organic molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps. This guide will dissect the characteristic spectroscopic signatures of this compound, providing a robust reference for its identification.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a benzene ring substituted at positions 1 and 3. The C1 position is occupied by a tert-butoxycarbonyl group, and the C3 position by an amino group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 2H | Ar-H |

| ~6.9-6.7 | m | 2H | Ar-H |

| ~3.8 | br s | 2H | -NH₂ |

| 1.57 | s | 9H | -C(CH₃)₃ |

Data Interpretation:

-

Aromatic Protons (δ ~7.3-6.7 ppm): The protons on the benzene ring appear as a complex multiplet in the downfield region. The substitution pattern (1,3-disubstituted) leads to four distinct aromatic proton environments, often resulting in overlapping signals.

-

Amino Protons (δ ~3.8 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift of this peak can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding and exchange.

-

tert-Butyl Protons (δ 1.57 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region. This signal is highly characteristic and its integration value of 9H is a key identifier for the presence of the tert-butyl ester.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~147 | Ar-C-NH₂ |

| ~132 | Ar-C-COO |

| ~129 | Ar-CH |

| ~119 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~81 | -O-C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Data Interpretation:

-

Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~147-115 ppm): The six aromatic carbons give rise to six distinct signals. The carbon attached to the electron-donating amino group (C-NH₂) is shifted upfield compared to the carbon attached to the electron-withdrawing ester group (C-COO).

-

Quaternary Carbon of tert-Butyl Group (δ ~81 ppm): The quaternary carbon of the tert-butyl group directly attached to the ester oxygen appears at this chemical shift.

-

Methyl Carbons of tert-Butyl Group (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group appear as a single signal in the upfield region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O and C-N bonds.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend (scissoring) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-N stretch (aromatic amine) |

Data Interpretation:

-

N-H Stretching (3400-3300 cm⁻¹): The presence of a primary amine is confirmed by the appearance of two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretching (~1250 cm⁻¹): The stretching vibration of the C-O single bond in the ester functionality gives rise to a strong absorption in this region.

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): Multiple medium-intensity bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

-

ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₄H₈]⁺ |

| 120 | [M - C₄H₉O]⁺ |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₄H₉]⁺ |

Data Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak at m/z 193, corresponding to its molecular weight. The fragmentation is primarily driven by the lability of the tert-butyl group.

-

Loss of Isobutylene (m/z 137): A common fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a protonated carboxylic acid fragment.

-

Loss of a tert-Butoxy Radical (m/z 120): Cleavage of the ester C-O bond can lead to the loss of a tert-butoxy radical (•OC(CH₃)₃), forming an acylium ion.

-

Formation of the Anilino Cation (m/z 92): Further fragmentation can lead to the formation of the aminophenyl cation.

-

tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is often observed as a prominent peak in the mass spectra of compounds containing this moiety.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when interpreted in concert, allows for the unambiguous confirmation of the molecule's structure and purity. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-aminobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 3-aminobenzoate, a valuable intermediate in pharmaceutical and chemical research.[1] We will explore and critically analyze the primary synthetic strategies, offering detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying chemical principles and rationale to empower effective synthesis and troubleshooting.

Introduction: Strategic Importance of this compound

This compound is a bifunctional molecule incorporating a protected carboxylic acid (as a tert-butyl ester) and a nucleophilic amino group. This structural motif makes it a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and other fine chemicals. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[2]

The strategic challenge in synthesizing this molecule lies in the chemoselective manipulation of the two functional groups: the carboxylic acid and the aromatic amine. Direct esterification of 3-aminobenzoic acid with tert-butanol is often inefficient due to the steric hindrance of the bulky tert-butyl group and potential side reactions involving the amino group.[3][4] Therefore, indirect routes are generally preferred. This guide will focus on two primary, reliable synthetic strategies:

-

Route A: Esterification of 3-nitrobenzoic acid followed by reduction of the nitro group.

-

Route B: Protection of the amino group of 3-aminobenzoic acid, followed by esterification and deprotection.

A comparative analysis of these routes is essential for selecting the optimal pathway based on available starting materials, scalability, and desired purity.

Comparative Analysis of Synthetic Strategies

| Parameter | Route A: Nitration-Reduction Pathway | Route B: Protection-Deprotection Pathway |

| Starting Material | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid |

| Key Steps | 1. Esterification2. Nitro Group Reduction | 1. Amine Protection (e.g., Boc)2. Esterification3. Deprotection |

| Advantages | - Fewer steps.- Avoids direct handling of easily oxidizable anilines in early stages.- Potentially more cost-effective starting material. | - Milder reaction conditions for esterification.- Orthogonal protection strategy allows for selective reactions. |

| Disadvantages | - Reduction step may require specialized equipment (e.g., hydrogenation apparatus).- Potential for incomplete reduction or side reactions. | - More synthetic steps, potentially lowering overall yield.- Cost of protecting group reagents. |

Detailed Synthesis Pathways and Experimental Protocols

Route A: Esterification of 3-Nitrobenzoic Acid and Subsequent Reduction

This pathway is often favored for its efficiency and atom economy. The electron-withdrawing nature of the nitro group can facilitate the initial esterification step.

Caption: Workflow for the synthesis of this compound via the nitration-reduction pathway.

Causality: Direct Fischer esterification with tert-butanol is challenging. A more effective method involves the acid-catalyzed addition of isobutylene to the carboxylic acid, which proceeds via a stable tert-butyl cation intermediate.[4] Alternatively, conversion of the carboxylic acid to its acid chloride followed by reaction with tert-butanol can be employed.

Protocol: Acid-Catalyzed Esterification with Isobutylene

-

Reaction Setup: In a pressure-resistant flask, suspend 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Isobutylene Addition: Cool the mixture in a dry ice/acetone bath and condense isobutylene gas (1.5-2 equivalents) into the flask.

-

Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the flask in a fume hood. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve tert-butyl 3-nitrobenzoate (1 equivalent) in a suitable solvent, such as methanol or ethyl acetate, in a hydrogenation vessel.

-

Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography.

Route B: Protection-Esterification-Deprotection of 3-Aminobenzoic Acid

This route offers an alternative when direct esterification is problematic or when milder conditions are required. The use of a protecting group for the amine allows for a broader range of esterification methods.

Caption: Workflow for the synthesis of this compound via the protection-deprotection pathway.

Causality: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines as it is stable under many reaction conditions but can be easily removed with acid.[6][7] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group.[8][9]

Protocol: N-Boc Protection

-

Reaction Setup: Dissolve 3-aminobenzoic acid (1 equivalent) in a mixture of dioxane and water.

-

Base Addition: Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Isolation: Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-3-aminobenzoic acid.

Causality: With the amino group protected, the esterification of the carboxylic acid can proceed under standard conditions without interference from the amine.

Protocol: Acid Chloride Formation and Esterification

-

Acid Chloride Formation: Suspend N-Boc-3-aminobenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Esterification: In a separate flask, dissolve tert-butanol (1.5 equivalents) and a non-nucleophilic base like pyridine or triethylamine in dichloromethane. Cool this solution to 0 °C.

-

Reaction: Slowly add the freshly prepared acid chloride solution to the tert-butanol solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the resulting tert-butyl N-Boc-3-aminobenzoate by column chromatography.

Causality: The Boc group is readily cleaved under acidic conditions, regenerating the free amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used.[10]

Protocol: Acidic Deprotection

-

Reaction Setup: Dissolve the tert-butyl N-Boc-3-aminobenzoate in dichloromethane.

-

Acid Addition: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid and deprotonate the ammonium salt.

-

Isolation and Purification: Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice between the nitration-reduction route and the protection-deprotection route will depend on factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps. Both routes, when executed with care and attention to the principles outlined in this guide, provide reliable access to this important synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]

-

Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2014, December 8). What is the suitable method to protect benzoic acid using tert-butyl alcohol? Retrieved from [Link]

-

Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

chilli.ee. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-aminobenzoate

Introduction

tert-Butyl 3-aminobenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a nucleophilic amino group, making it a versatile intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents and functional materials. The tert-butyl ester group provides steric hindrance that can direct reactions to other parts of the molecule and can be selectively removed under acidic conditions, a feature highly prized in multi-step synthetic campaigns. This guide provides a detailed exploration of the primary and alternative synthetic routes to this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Primary Synthetic Route: From 3-Nitrobenzoic Acid

The most common and cost-effective synthesis of this compound commences with 3-nitrobenzoic acid. This two-step approach involves the esterification of the carboxylic acid followed by the reduction of the nitro group. This strategy is favored because the electron-withdrawing nature of the nitro group facilitates the initial esterification and is subsequently converted to the desired amino group in the final step.

Caption: Primary synthetic pathway to this compound.

Step 1: Esterification of 3-Nitrobenzoic Acid to tert-Butyl 3-nitrobenzoate